ML089

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

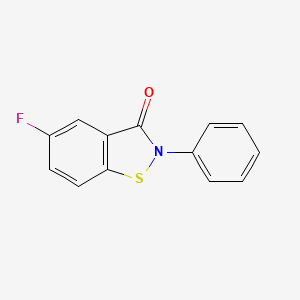

ML089 es un potente, selectivo e inhibitor oralmente disponible de la fosfomanosa isomerasa. Este compuesto ha mostrado un potencial significativo en la investigación de trastornos congénitos de la glicosilación tipo Ia. La fórmula molecular de this compound es C₁₃H₈FNOS, y tiene un peso molecular de 245.27 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ML089 involucra la preparación de derivados de benzoisotiazolonaLas condiciones de reacción típicamente involucran el uso de solventes orgánicos como el dimetilsulfóxido y catalizadores para facilitar las reacciones .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener una calidad y eficiencia constantes .

Análisis De Reacciones Químicas

Tipos de Reacciones

ML089 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: this compound se puede reducir para formar derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan comúnmente en reacciones de sustitución

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que se pueden utilizar para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

Chemical Profile

- Chemical Name : 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

- Molecular Formula : C11H11N1O1S2

- IC50 : 1.3 µM for PMI inhibition .

Key Applications

This compound has been investigated across multiple research domains, demonstrating its versatility in applications related to:

Anti-infection Research

This compound exhibits potential in combating various viral and bacterial infections. It has shown efficacy against:

- Viruses : HIV, Influenza, Dengue, and Hepatitis B.

- Bacteria : Various strains including those resistant to traditional antibiotics .

Cancer Research

The compound has been studied for its role in apoptosis and cell cycle regulation. Notably, it has been linked to:

- Induction of apoptosis in cancer cell lines.

- Modulation of signaling pathways such as JAK/STAT and NF-κB, which are crucial in cancer progression .

Immunology and Inflammation

This compound's influence on immune responses has been documented, particularly in:

Stem Cell Research

Research indicates that this compound may play a role in stem cell differentiation pathways, particularly through Wnt signaling modulation .

Study on Cancer Cell Lines

A study conducted on HepG2 liver cancer cells demonstrated that this compound effectively reduced cell viability with an IC50 value of 2.57 µM, highlighting its potential as a therapeutic agent against hepatocellular carcinoma (HCC) .

Viral Inhibition Study

In vitro studies have shown that this compound can inhibit the replication of the Dengue virus by targeting specific viral proteins, suggesting its utility in developing antiviral therapies .

Data Table: Summary of Applications

| Application Area | Specific Targets | Observed Effects |

|---|---|---|

| Anti-infection | HIV, Influenza, Dengue | Viral replication inhibition |

| Cancer Research | HepG2 cells | Induces apoptosis (IC50 = 2.57 µM) |

| Immunology | Cytokine regulation | Modulates inflammatory responses |

| Stem Cell Research | Wnt signaling pathway | Influences differentiation processes |

Mecanismo De Acción

ML089 ejerce sus efectos inhibiendo selectivamente la fosfomanosa isomerasa. Esta enzima es crucial para la conversión de manosa-6-fosfato a fructosa-6-fosfato, un paso clave en la vía de glicosilación. Al inhibir esta enzima, this compound interrumpe el proceso de glicosilación, lo que lleva a potenciales efectos terapéuticos en el tratamiento de trastornos congénitos de la glicosilación tipo Ia .

Comparación Con Compuestos Similares

Compuestos Similares

ML090: Otro inhibidor de la fosfomanosa isomerasa con similar potencia pero diferente selectividad.

ML091: Un compuesto con una estructura similar pero diferentes grupos funcionales, lo que lleva a variaciones en la selectividad y la potencia

Singularidad

ML089 se destaca por su alta selectividad y potencia como inhibidor de la fosfomanosa isomerasa. Su disponibilidad oral y permeabilidad de membrana lo convierten en una herramienta valiosa para la investigación y posibles aplicaciones terapéuticas .

Actividad Biológica

ML089 is a benzoisothiazolone compound identified as a potent and selective inhibitor of phosphomannose isomerase (PMI), an enzyme critical in the glycosylation pathway of proteins. The development and characterization of this compound have significant implications for understanding and potentially treating disorders related to glycosylation abnormalities.

This compound is part of a series of compounds designed through high-throughput screening methods. Its chemical structure allows it to effectively inhibit PMI, which catalyzes the interconversion of mannose-6-phosphate and fructose-6-phosphate. The inhibition of this enzyme can influence various biological processes, including protein trafficking and cellular signaling.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉N₃O₃S |

| Molecular Weight | 279.29 g/mol |

| Solubility | Soluble in DMSO |

| Inhibition Constant (Ki) | 0.1 μM |

This compound exerts its biological effects primarily through the inhibition of PMI. This inhibition disrupts the normal glycosylation processes, leading to potential therapeutic applications in conditions characterized by aberrant glycosylation.

Case Studies

- Inhibition Studies : In vitro assays demonstrated that this compound selectively inhibits PMI with a Ki value of approximately 0.1 μM, indicating a strong binding affinity to the enzyme . In comparative studies, it showed at least 170-fold selectivity for PMI over other phosphatases, including tissue-nonspecific alkaline phosphatase (TNAP) and ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP-1) .

- Cellular Effects : In cellular models, treatment with this compound resulted in altered glycosylation patterns, which were assessed using mass spectrometry techniques. This study highlighted the compound's potential role in modulating protein function through glycosylation changes .

- Therapeutic Potential : Research has indicated that this compound could be beneficial in treating diseases linked to glycosylation defects, such as congenital disorders of glycosylation (CDG). Its ability to selectively inhibit PMI provides a targeted approach for restoring normal glycosylation pathways .

Table 2: Summary of Biological Activity Findings

| Study Type | Findings |

|---|---|

| Inhibition Assay | Ki = 0.1 μM for PMI; 170-fold selectivity over TNAP and NPP-1 |

| Glycosylation Impact | Altered glycosylation patterns observed in treated cells |

| Therapeutic Implications | Potential applications in treating congenital disorders of glycosylation |

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated, demonstrating favorable properties such as good oral bioavailability and metabolic stability. These characteristics are essential for its development as a therapeutic agent.

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life | 4 hours |

| Metabolic Stability | Stable in liver microsomes |

Propiedades

Fórmula molecular |

C13H8FNOS |

|---|---|

Peso molecular |

245.27 g/mol |

Nombre IUPAC |

5-fluoro-2-phenyl-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C13H8FNOS/c14-9-6-7-12-11(8-9)13(16)15(17-12)10-4-2-1-3-5-10/h1-8H |

Clave InChI |

ZTQXZKHEMCRFEP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(S2)C=CC(=C3)F |

SMILES canónico |

C1=CC=C(C=C1)N2C(=O)C3=C(S2)C=CC(=C3)F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.